molecular formula C9H15NO2S B13253533 2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol

Cat. No.: B13253533
M. Wt: 201.29 g/mol
InChI Key: ACVXBFMXIYERNE-UHFFFAOYSA-N
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Description

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to an aminoethoxyethanol chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol typically involves the reaction of thiophene-3-carbaldehyde with 2-(2-aminoethoxy)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions . The aminoethoxyethanol chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-[2-(thiophen-3-ylmethylamino)ethoxy]ethanol

InChI

InChI=1S/C9H15NO2S/c11-3-5-12-4-2-10-7-9-1-6-13-8-9/h1,6,8,10-11H,2-5,7H2

InChI Key

ACVXBFMXIYERNE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNCCOCCO

Origin of Product

United States

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